molecular formula C34H42BrN11O5 B10846304 Ac-His-DPhe(pBr)-Arg-Trp-NH2

Ac-His-DPhe(pBr)-Arg-Trp-NH2

Cat. No.: B10846304
M. Wt: 764.7 g/mol
InChI Key: UDLFTFKLQRVSSE-FKWFRFQNSA-N
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Description

The compound Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide, commonly referred to as Ac-His-DPhe(pBr)-Arg-Trp-NH2, is a synthetic peptide. This compound is part of the melanocortin peptide family, which is known for its role in various physiological functions, including pigmentation, energy homeostasis, and appetite regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity. The use of large-scale reactors and continuous flow systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in melanocortin receptor interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications in conditions related to melanocortin receptors, such as obesity and metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide involves its interaction with melanocortin receptors, which are G protein-coupled receptors. Upon binding to these receptors, the peptide activates intracellular signaling pathways, leading to various physiological effects such as appetite suppression and energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom on the phenylalanine residue in Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications .

Properties

Molecular Formula

C34H42BrN11O5

Molecular Weight

764.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-bromophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C34H42BrN11O5/c1-19(47)43-29(15-23-17-39-18-42-23)33(51)46-28(13-20-8-10-22(35)11-9-20)32(50)44-26(7-4-12-40-34(37)38)31(49)45-27(30(36)48)14-21-16-41-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,41H,4,7,12-15H2,1H3,(H2,36,48)(H,39,42)(H,43,47)(H,44,50)(H,45,49)(H,46,51)(H4,37,38,40)/t26-,27-,28+,29-/m0/s1

InChI Key

UDLFTFKLQRVSSE-FKWFRFQNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)Br)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)Br)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N

Origin of Product

United States

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